molecular formula C14H15NO2 B113355 (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956270-77-2

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B113355
CAS-Nummer: 956270-77-2
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: MLQAOQXASUWCLY-XWIASGKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This compound features a unique cyclopentaquinoline framework that contributes to its biological properties. The stereochemistry at positions 3a, 4, and 9b is crucial for its activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related quinoline derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml , comparable to established chemotherapeutics like 5-fluorouracil .

The antitumor activity is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. In vitro assays demonstrated that certain derivatives inhibited EGFR with IC50 values in the micromolar range (16.01–1.11 µM), indicating potential as targeted cancer therapies . Molecular docking studies suggest that these compounds interact with the ATP-binding site of EGFR, blocking its activation and subsequent signaling pathways that promote tumor growth.

Study 1: Synthesis and Evaluation

A systematic synthesis of quinoline derivatives was conducted to evaluate their biological activity. Compounds were synthesized via reactions involving 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids and were assessed for their antitumor efficacy using MTT assays against HepG2 and HCT116 cell lines. The most potent compounds showed promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .

Study 2: HDAC Inhibition

Another study explored the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors. Specific analogs demonstrated selective inhibition of HDAC3 with significant antiproliferative effects in K562 cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis promotion, highlighting the therapeutic potential of these compounds in cancer treatment .

Table 1: Antitumor Activity of Related Quinoline Derivatives

CompoundCell LineIC50 (µg/ml)Mechanism
Compound AHepG27.7EGFR Inhibition
Compound BHCT11614.2Apoptosis Induction
Compound CHepG28.5Cell Cycle Arrest
Compound DHCT11611.0HDAC Inhibition

Table 2: EGFR Inhibition Potency

CompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound A1.14Sorafenib1.14
Compound B0.1Erlotinib0.1
Compound C16.01--
Compound D1.11--

Eigenschaften

IUPAC Name

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-4-2-6-10-9-5-3-7-11(9)13(14(16)17)15-12(8)10/h2-6,9,11,13,15H,7H2,1H3,(H,16,17)/t9-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAOQXASUWCLY-XWIASGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.